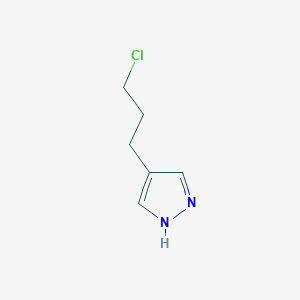

4-(3-chloropropyl)-1H-pyrazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(3-chloropropyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c7-3-1-2-6-4-8-9-5-6/h4-5H,1-3H2,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMMRLGUAOKUPPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NN1)CCCCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Structural Significance of Pyrazole Heterocycles in Synthetic Chemistry

The pyrazole (B372694) ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science. smolecule.comresearchgate.net This significance stems from several key structural and electronic features:

Aromaticity and Stability: The pyrazole ring is aromatic, which imparts significant stability to the structure. This stability allows it to be carried through multi-step synthetic sequences without decomposition. chemisgroup.us

Hydrogen Bonding Capability: The N-H proton of the pyrazole ring can act as a hydrogen bond donor, while the sp²-hybridized nitrogen atom can act as a hydrogen bond acceptor. This dual capability allows pyrazole-containing molecules to form strong interactions with biological targets like enzymes and receptors.

Diverse Reactivity: The pyrazole ring possesses both acidic and basic properties. researchgate.net The ring is electron-rich and can undergo electrophilic substitution, typically at the 4-position. Conversely, deprotonation of the N-H group generates a pyrazolate anion, which is a potent nucleophile. researchgate.net

These fundamental characteristics make pyrazole derivatives essential components in the development of new pharmaceuticals and functional materials. researchgate.net They are found in a wide array of biologically active compounds with applications ranging from anti-inflammatory to anticancer agents. researchgate.netresearchgate.net

Positional Isomerism and Substituent Effects in Pyrazole Chemistry

The substitution pattern on the pyrazole (B372694) ring dramatically influences its physical and chemical properties. The placement of substituents at positions 1, 3, 4, or 5 leads to distinct positional isomers, each with unique reactivity. For instance, the small structural differences between isomers can significantly affect the detonation, thermal, and chemical reactivity of resulting materials in the field of energetic materials. vulcanchem.com

In the case of 4-(3-chloropropyl)-1H-pyrazole , the substituent is located at the C4 position. This has several important consequences:

Reactivity of the Ring: Substitution at the C4 position can influence the electron density of the ring. The alkyl nature of the 3-chloropropyl group is generally considered electron-donating, which can affect the acidity of the N-H proton and the nucleophilicity of the ring carbons.

The Chloropropyl Substituent: The key feature of this molecule is the 3-chloropropyl chain. This alkyl halide moiety is a versatile electrophilic handle. The terminal chlorine atom is a good leaving group, making it susceptible to nucleophilic substitution reactions. This allows for the facile introduction of a wide variety of functional groups, such as amines, azides, and ethers, by reacting it with appropriate nucleophiles. smolecule.com This reactivity is central to its role as a synthetic intermediate.

Research Landscape and Emerging Trends for 4 3 Chloropropyl 1h Pyrazole

Conventional Synthetic Pathways to the 1H-Pyrazole Ring

The construction of the 1H-pyrazole ring is a cornerstone of heterocyclic chemistry, with several established methods. Among the most prominent are condensation reactions that unite hydrazine-based precursors with molecules containing a 1,3-dicarbonyl or equivalent functionality.

Condensation Reactions Involving Hydrazines and Carbonyl Precursors

The reaction between a hydrazine (B178648) and a suitable three-carbon component is a fundamental and widely used approach for pyrazole synthesis. mdpi.comnih.gov This method's versatility allows for the preparation of a diverse range of substituted pyrazoles by varying the substituents on both the hydrazine and the carbonyl precursor.

The Knorr pyrazole synthesis, first reported in 1883, remains a primary and straightforward method for constructing pyrazole rings. nih.govname-reaction.com This reaction involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative, typically under acidic conditions. slideshare.netjk-sci.com The mechanism initiates with the attack of a hydrazine nitrogen on one of the carbonyl groups, forming a hydrazone intermediate. Subsequent intramolecular cyclization and dehydration lead to the aromatic pyrazole ring. name-reaction.comslideshare.net

The choice of a substituted hydrazine can lead to a mixture of regioisomers, as the initial nucleophilic attack can occur at either of the two carbonyl carbons. mdpi.comwikipedia.org For instance, the reaction of acetylacetone (B45752) with hydrazine specifically yields 3,5-dimethylpyrazole. pharmajournal.net The reaction conditions, including the solvent and catalyst, can be optimized to improve yields and, in some cases, influence regioselectivity. pharmajournal.netgoogle.com

Table 1: Examples of Knorr Pyrazole Synthesis Conditions

| 1,3-Dicarbonyl Compound | Hydrazine Derivative | Catalyst/Solvent | Product(s) | Reference |

| Acetylacetone | Hydrazine | Acetic Acid | 3,5-dimethyl-1H-pyrazole | pharmajournal.net |

| Ethyl Acetoacetate | Phenylhydrazone | nano-ZnO | 1,3,5-substituted pyrazoles | pharmajournal.net |

| 1,3-Diketones | Hydrazines | LiHMDS | Substituted Pyrazoles | beilstein-journals.org |

| β-Diketone | Hydrazine Derivatives | Acid Catalyst | Regioisomeric Pyrazoles | nih.govpharmajournal.net |

An alternative pathway to pyrazole derivatives, specifically leading to hydroxypyrazoles, involves the cyclization of hydrazones derived from 3-hydrazinopropionic esters. google.com This process begins with the formation of a 3-hydrazinopropionic ester, often by the addition of hydrazine to an acrylic ester. This intermediate is then reacted with an aldehyde to form a hydrazone, which subsequently undergoes cyclization to yield the pyrazole ring system. google.com This method provides a route to pyrazoles with substitution patterns that may be less accessible through the direct use of 1,3-dicarbonyls.

Strategies for Introducing the Chloropropyl Side Chain

Once the pyrazole nucleus is formed, the next critical step is the introduction of the 3-chloropropyl side chain, specifically at the C-4 position. This can be achieved through various functionalization strategies.

Direct alkylation of a pyrazole intermediate is a common method for introducing side chains. Using a reagent like 1-bromo-3-chloropropane (B140262) allows for the introduction of the desired chloropropyl group. arabjchem.orgmdpi.com This reaction is a nucleophilic substitution where a nitrogen atom of the pyrazole ring attacks the electrophilic carbon of the halogenated propane. The regioselectivity of this alkylation can be a challenge, as pyrazoles have two reactive nitrogen atoms, potentially leading to a mixture of N1 and N2-alkylated products. d-nb.info

In some synthetic schemes, alkylation is performed on a protected pyrazole to direct the substitution to a specific carbon atom. For example, after protecting the pyrazole nitrogen, a C-5 alkylation has been demonstrated using 1-bromo-3-chloropropane in the presence of potassium carbonate in DMF. researchgate.net

Table 2: Reagents for Pyrazole Alkylation

| Alkylating Agent | Substrate | Conditions | Purpose | Reference |

| 1-Bromo-3-chloropropane | N-SEM-protected pyrazole | K₂CO₃, DMF, 80°C | Introduce chloropropyl chain at C-5 | researchgate.net |

| 1-Bromo-3-chloropropane | Methyl 3-hydroxy-4-methoxybenzoate | - | Intermediate synthesis | arabjchem.org |

| 1-Bromo-3-chloropropane | Isobutyronitrile | - | Intermediate synthesis for cycloaddition | mdpi.com |

Achieving regioselective functionalization directly at the C-4 position of the pyrazole ring is crucial for the synthesis of this compound. The C-4 position is nucleophilic and susceptible to electrophilic aromatic substitution. researchgate.net

One powerful method for introducing a functional group at the C-4 position is the Vilsmeier-Haack reaction. mdpi.comresearchgate.net This reaction typically uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) to install a formyl group (an aldehyde) onto the C-4 position of the pyrazole ring. thieme-connect.comigmpublication.org This pyrazole-4-carbaldehyde is a versatile intermediate. The aldehyde can then be subjected to a three-step sequence of reduction to an alcohol, conversion to a tosylate, and subsequent nucleophilic substitution with a chloride source to yield the 3-chloropropyl side chain.

Another strategy involves the halogenation of the C-4 position. Iodination of the pyrazole ring at C-4 can be achieved using reagents like iodine in the presence of an oxidizing agent such as iodic acid (HIO₃) or ceric ammonium (B1175870) nitrate (B79036) (CAN). rsc.orgrsc.orgbeilstein-journals.org The resulting 4-iodopyrazole (B32481) can then participate in various palladium-catalyzed cross-coupling reactions, such as Suzuki or Negishi couplings, to build the desired propyl side chain. beilstein-journals.orgmdpi.com Subsequent functional group manipulation would be required to introduce the terminal chlorine atom.

Table 3: Methods for C-4 Functionalization of Pyrazoles

| Reaction | Reagents | Intermediate Product | Purpose | Reference |

| Vilsmeier-Haack | POCl₃, DMF | Pyrazole-4-carbaldehyde | Introduce a handle for side chain synthesis | mdpi.comresearchgate.netthieme-connect.com |

| Iodination | I₂, HIO₃ | 4-Iodopyrazole | Prepare for cross-coupling reactions | beilstein-journals.org |

| Iodination | I₂, CAN | 4-Iodopyrazole | Prepare for cross-coupling reactions | rsc.orgrsc.org |

| Cross-Coupling | Organozinc halides, Pd catalyst | 4-Alkyl/Aryl-pyrazole | Build carbon chain at C-4 | beilstein-journals.org |

Advanced and Sustainable Synthesis Protocols

Recent advancements in synthetic methodologies have prioritized efficiency, safety, and environmental considerations. These protocols offer significant advantages over classical methods, including reduced reaction times, milder conditions, and access to complex molecular architectures.

Flow chemistry has emerged as a powerful technology for the synthesis of pyrazoles, offering superior control over reaction parameters, enhanced safety, and improved scalability compared to traditional batch methods. mdpi.comresearchgate.net This approach allows for reactions to be performed faster and often cleaner, with the potential for integrating synthesis, purification, and analysis into a continuous process. galchimia.com

A notable application is the two-step continuous-flow synthesis of 3,5-disubstituted pyrazoles. rsc.org This method involves a copper-catalyzed homocoupling of terminal alkynes to form a 1,3-diyne intermediate, which then reacts with hydrazine in a Cope-type hydroamination. The entire process is conducted in a flow reactor without isolating the intermediates, providing valuable pyrazoles from readily available starting materials. rsc.orgrsc.org Another strategy involves the reaction of acetophenones with N,N-dimethylformamide dimethyl acetal (B89532) (DMADMF) to form an enaminone intermediate, followed by condensation with hydrazine to yield the pyrazole product. galchimia.com The use of elevated temperatures in flow reactors can significantly accelerate reaction rates, a condition that is often hazardous in batch processing, especially when dealing with energetic intermediates like diazo compounds. mdpi.commit.edu

| Reaction | Method | Reaction Time | Yield | Reference |

| Pyrazolopyrimidinone Synthesis | Batch | 9 hours | ~80-85% | mdpi.com |

| Pyrazolopyrimidinone Synthesis | Flow | 16 minutes | 80-85% | mdpi.com |

| Fluorinated Pyrazole Synthesis | Batch (Ag₂O catalyst) | 5 hours | - | nih.gov |

| Fluorinated Pyrazole Synthesis | Flow (Catalyst-free) | 28 minutes | 53-93% | nih.gov |

| Difluoromethyl Pyrazole Synthesis | Batch | - | 57% | mit.edu |

| Difluoromethyl Pyrazole Synthesis | Flow (Telescoped) | 15 minutes | 92% | mit.edu |

This table illustrates the significant reduction in reaction time achieved using flow chemistry compared to traditional batch methods for similar pyrazole syntheses.

A common MCR for pyrazole synthesis involves the one-pot reaction of aldehydes, malononitrile, a β-ketoester, and hydrazine hydrate. nih.gov This four-component reaction can be facilitated by various catalysts, including nano-catalysts or even basic catalysts like potassium t-butoxide under microwave irradiation, to produce highly substituted pyrano[2,3-c]pyrazoles in excellent yields and very short reaction times. nih.gov Another versatile three-component strategy involves the reaction of aldehydes, β-ketoesters, and hydrazines, often catalyzed by Lewis acids like Yb(PFO)₃, to yield persubstituted pyrazoles. beilstein-journals.org These MCRs allow for the rapid assembly of diverse libraries of pyrazole derivatives by simply varying the starting components. rsc.org

| Reaction Type | Components | Catalyst/Conditions | Product Type | Yield | Reference |

| 3-Component | Aldehydes, β-ketoesters, Hydrazines | Yb(PFO)₃ | Persubstituted pyrazoles | High | beilstein-journals.org |

| 4-Component | Aldehydes, Malononitrile, β-ketoesters, Hydrazine hydrate | Sodium gluconate | Dihydropyrano[2,3-c]pyrazoles | - | rsc.org |

| 4-Component | Aldehydes, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | Potassium t-butoxide, Microwave | 4H-pyrano[2,3-c]pyrazoles | Excellent | nih.gov |

| 4-Component | Alcohols, Malononitrile, Aromatic hydrazides | Binuclear Ru(II) complexes | 5-Amino-4-cyano-N-aroylpyrazoles | 62-95% | acs.org |

| 4-Component | Pyrazole aldehyde, Amine, Isocyanide, Sodium azide (B81097) | Ultrasound, Solvent-free | Pyrazole-tetrazole hybrids | High | benthamdirect.com |

This table showcases the diversity of multicomponent reactions used to construct various pyrazole-containing scaffolds.

In alignment with the principles of green chemistry, there is a growing emphasis on developing synthetic protocols that eliminate the need for catalysts and harmful organic solvents. tandfonline.com Such reactions often rely on alternative energy sources like microwave irradiation, ultrasound, or thermal heating to drive the transformation. pharmacophorejournal.comrsc.org

The 1,3-dipolar cycloaddition of diazo compounds to alkynes can proceed efficiently under solvent-free conditions simply by heating, affording pyrazole products in high yields without the need for extensive purification. rsc.org Similarly, four-component reactions to synthesize pyrano[2,3-c]pyrazoles have been successfully conducted under solvent-free conditions using microwave heating. rsc.org Ultrasound irradiation has also proven to be an effective green tool, enabling the catalyst- and solvent-free synthesis of pyrazole-centered 1,5-disubstituted tetrazoles in just 15 minutes. benthamdirect.com Another innovative approach utilizes high hydrostatic pressure to initiate the catalyst- and solvent-free cyclization of chalcones with hydrazines, providing good yields at room temperature. beilstein-journals.orgbeilstein-journals.org These methods not only reduce environmental impact but also simplify reaction workup. rsc.org

| Method | Reactants | Conditions | Product | Yield | Reference |

| Thermal Cycloaddition | α-Diazocarbonyls, Alkynes | Heating, Solvent-free | Pyrazoles | High | rsc.org |

| Microwave-Assisted | Cinnamaldehydes, Hydrazine hydrate | ZnO Nano-catalyst, Microwave, Solvent-free | Substituted Pyrazoles | - | pharmacophorejournal.com |

| Ultrasound-Assisted MCR | Pyrazole aldehyde, Amine, Isocyanide, Sodium azide | Ultrasound, 15 min, Solvent- & Catalyst-free | Pyrazole-tetrazole hybrids | High | benthamdirect.com |

| High-Pressure Cyclization | Chalcone, Phenylhydrazine (B124118) | 3.8 kbar, Room Temp., Solvent- & Catalyst-free | Phenyl-substituted pyrazole | 75% | beilstein-journals.orgbeilstein-journals.org |

| "On Water" Cyclization | 1,3-Diketones, Semicarbazide hydrochloride | Water, Heating | 3,5-Disubstituted pyrazoles | High | rsc.org |

This table highlights various green synthetic approaches that minimize or eliminate the use of catalysts and solvents.

The synthesis of specifically substituted pyrazoles, such as this compound, often requires the use of protecting groups to ensure correct regioselectivity. The pyrazole ring has two nitrogen atoms, and in an unsymmetrically substituted pyrazole, direct N-alkylation can lead to a mixture of isomers. Furthermore, functionalization of the carbon backbone, for instance, via lithiation, requires a protecting group on the nitrogen to direct the deprotonation to a specific carbon atom. tandfonline.comsci-hub.box

Common protecting groups for the pyrazole nitrogen include the 4-methoxybenzyl (PMB) group, which is effective for directing regiospecific lithiation at the C-5 position. tandfonline.com The 2-(trimethylsilyl)ethoxymethyl (SEM) group is also widely used; a "SEM switch" strategy has been developed that allows the protecting group to be transposed from one nitrogen to the other, effectively changing the reactivity of the C-3 and C-5 positions for sequential arylation. nih.gov For green synthesis, the tetrahydropyranyl (THP) group is an excellent choice as it can be introduced quantitatively under solvent- and catalyst-free conditions and is stable to organolithium reagents but can be removed under acidic conditions. sci-hub.box

In the context of synthesizing this compound, a plausible strategy would involve first constructing the pyrazole ring, potentially leaving the C-4 position unsubstituted. Then, the pyrazole nitrogen would be protected with a suitable group (e.g., THP or SEM). This would be followed by a C-4 functionalization step, such as a Friedel-Crafts acylation or a metal-catalyzed cross-coupling reaction, to introduce the 3-chloropropyl sidechain. Finally, deprotection of the nitrogen atom would yield the target compound. Selective deprotection is also a key consideration; for example, the N-Boc group can be selectively removed from pyrazoles using NaBH₄ in ethanol, leaving other sensitive groups intact. arkat-usa.org

| Protecting Group | Abbreviation | Key Features | Deprotection Conditions | Reference |

| 4-Methoxybenzyl | PMB | Directs C-5 lithiation. | Oxidative cleavage (e.g., DDQ, CAN) | tandfonline.com |

| 2-(Trimethylsilyl)ethoxymethyl | SEM | Enables "SEM switch" for C3/C5 functionalization. | Fluoride source (e.g., TBAF), acid | nih.gov |

| Tetrahydropyranyl | THP | Green protection; stable to nBuLi. | Acidic conditions (e.g., HCl) | sci-hub.box |

| tert-Butoxycarbonyl | Boc | Widely used, acid-labile. | NaBH₄ in EtOH; strong acid (e.g., TFA) | arkat-usa.org |

| Toluene sulfonyl | Ts | Activates ring for some reactions. | Reductive or basic cleavage | tandfonline.com |

This table summarizes common protecting groups used in pyrazole chemistry and their typical removal conditions, which are applicable to the synthesis of complex pyrazoles.

While this compound itself is an achiral molecule, the synthesis of analogous structures often requires control over stereochemistry. This is particularly relevant when the substituents on the pyrazole ring or fused-ring systems contain stereocenters.

Stereoselectivity can be achieved in several ways. For instance, the Michael addition of pyrazoles to conjugated carbonyl alkynes can be switched to produce either the (E)- or (Z)-N-carbonylvinylated pyrazoles with high stereoselectivity by choosing the right catalyst. nih.gov In the absence of a catalyst, the thermodynamically stable (E)-isomer is formed, whereas the addition of Ag₂CO₃ leads to the kinetic (Z)-isomer. nih.gov

For creating chiral centers, [3+2] cycloaddition reactions are powerful tools. The reaction of nitrile imines with prochiral alkenes, such as 5-methylidene-3-phenyl-hydantoin, can proceed with high regioselectivity to create spiro-pyrazoline derivatives with a defined stereocenter at the spiro-carbon. dntb.gov.ua Similarly, the reaction of E-3-arylideneflavanones with phenylhydrazine has been used to stereoselectively synthesize trans-2,3,3a,4-tetrahydro-3-aryl-2-(4-carboxyphenyl) mdpi.combenzopyrano[4,3-c]pyrazoles, creating complex, fused heterocyclic systems with multiple stereocenters. researchgate.net These methods are crucial for the synthesis of biologically active pyrazole analogues where specific stereoisomers are required for therapeutic efficacy.

| Reaction Type | Reactants | Catalyst/Reagent | Stereochemical Outcome | Product Type | Reference |

| Michael Addition | Pyrazole, Conjugated carbonyl alkyne | None | (E)-isomer (Thermodynamic) | N-carbonylvinylated pyrazole | nih.gov |

| Michael Addition | Pyrazole, Conjugated carbonyl alkyne | Ag₂CO₃ | (Z)-isomer (Kinetic) | N-carbonylvinylated pyrazole | nih.gov |

| [3+2] Cycloaddition | E-3-Arylideneflavanones, Phenylhydrazine | Pyridine (B92270) (solvent) | trans isomer | Benzopyrano[4,3-c]pyrazoles | researchgate.net |

| [3+2] Cycloaddition | Nitrile imines, 5-Methylidenehydantoin | - | Regio- and stereoselective | Spiro-pyrazoline-imidazolidinediones | dntb.gov.ua |

This table provides examples of reactions used to achieve stereocontrol in the synthesis of pyrazole-containing analogues.

Nucleophilic Substitution Reactions of the Chloropropyl Moiety

The chlorine atom on the terminal carbon of the propyl group imparts an electrophilic character to this carbon, making it susceptible to attack by nucleophiles. This facilitates a variety of nucleophilic substitution reactions, typically proceeding via an SN2 mechanism, characteristic of primary alkyl halides.

Exploration of Diverse Nucleophiles for Derivatization

The chloropropyl group is a versatile handle for introducing a wide array of functional groups into the 4-position of the pyrazole ring. This derivatization is crucial for the synthesis of more complex molecules. A variety of nucleophiles can be employed to create new carbon-heteroatom or carbon-carbon bonds.

Below is a table of potential nucleophilic substitution reactions:

Interactive Table: Derivatization of this compound via Nucleophilic Substitution| Nucleophile | Reagent Example | Product Class | Resulting Structure |

| Azide | Sodium Azide (NaN₃) | Alkyl Azide | 4-(3-azidopropyl)-1H-pyrazole |

| Cyanide | Sodium Cyanide (NaCN) | Nitrile | 4-(1H-pyrazol-4-yl)butanenitrile |

| Hydroxide (B78521) | Sodium Hydroxide (NaOH) | Alcohol | 3-(1H-pyrazol-4-yl)propan-1-ol |

| Amine | Ammonia (NH₃) or Primary/Secondary Amines | Amine | 4-(3-aminopropyl)-1H-pyrazole or N-substituted derivatives |

| Thiolate | Sodium Thiolate (NaSR) | Thioether | 4-(3-(alkylthio)propyl)-1H-pyrazole |

| Iodide | Sodium Iodide (NaI) in acetone | Alkyl Iodide | 4-(3-iodopropyl)-1H-pyrazole |

| Acetate (B1210297) | Sodium Acetate (CH₃COONa) | Ester | 3-(1H-pyrazol-4-yl)propyl acetate |

Electrophilic Aromatic Substitution on the Pyrazole Ring

The pyrazole ring is an aromatic system and can undergo electrophilic aromatic substitution. The presence of two nitrogen atoms within the ring, however, influences its reactivity and the orientation of incoming electrophiles.

Regiochemical Control in Pyrazole Functionalization

In unsubstituted pyrazole, the C4 position is the most electron-rich and, therefore, the most susceptible to electrophilic attack. quora.com Since this position is already occupied in this compound by the alkyl chain, incoming electrophiles are directed to other positions on the ring.

The 3-chloropropyl group at C4 is a weak electron-donating group via induction, which slightly activates the ring towards electrophilic substitution compared to unsubstituted pyrazole. The primary sites for electrophilic attack are the N1 and N2 nitrogen atoms and the C3 and C5 carbon atoms. researchgate.net Reaction at the nitrogen atoms (N-acylation, N-alkylation) is a common pathway, often occurring under basic conditions where the pyrazole anion is formed. rrbdavc.org Substitution at the C3 and C5 positions is also possible, though it may require more forcing conditions compared to substitution at the C4 position in an unsubstituted pyrazole.

Mechanistic Pathways of Electrophilic Attack at Nitrogen and Carbon Centers

Attack at Nitrogen: The pyrazole N-H proton is acidic and can be removed by a base to form a pyrazolate anion. This anion is highly nucleophilic and readily reacts with electrophiles (like alkyl halides or acyl chlorides) to give N1-substituted products. In the absence of a base, electrophilic attack can still occur at the pyridine-like N2 nitrogen, leading to the formation of a pyrazolium (B1228807) cation. rrbdavc.org For this compound, N-alkylation or N-acylation would lead to a mixture of 1,4- and 2,4-disubstituted pyrazole derivatives.

Attack at Carbon: Direct electrophilic substitution on the carbon atoms of the pyrazole ring follows the classical arenium ion mechanism. An electrophile attacks the π-system of the ring, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. nih.gov For this compound, attack at C5 (or C3) would proceed through such an intermediate. The stability of this intermediate determines the reaction rate. Subsequent loss of a proton from the attacked carbon restores the aromaticity of the ring, yielding the substituted product. Attack at C3 and C5 is generally less favorable than at C4 because it generates a less stable intermediate where the positive charge is closer to the electronegative nitrogen atoms. rrbdavc.org

Oxidation and Reduction Chemistry of this compound Derivatives

The pyrazole ring itself is generally robust and resistant to common oxidizing and reducing agents due to its aromatic stability. researchgate.net Therefore, the reactivity under these conditions is typically centered on the substituents.

For derivatives of this compound, the side chain offers a site for oxidative transformations. Under strong oxidizing conditions, the propyl chain could potentially be oxidized to a carboxylic acid, yielding 3-(1H-pyrazol-4-yl)propanoic acid, although this would likely cleave the C-C bonds under very harsh conditions. More controlled oxidation could potentially transform a derivative, such as the corresponding alcohol (3-(1H-pyrazol-4-yl)propan-1-ol), into an aldehyde or a carboxylic acid.

Regarding reduction, the primary focus would be on the carbon-chlorine bond. The chloro group can be removed via catalytic hydrogenation (hydrogenolysis) or by using reducing agents like lithium aluminum hydride, which would convert the compound to 4-propyl-1H-pyrazole. Such reductions are common for alkyl halides. The pyrazole ring itself would remain intact under these conditions.

Selective Oxidation of the Aliphatic Chain and Pyrazole Ring

The selective oxidation of this compound presents a synthetic challenge due to the presence of multiple oxidizable sites. The pyrazole ring itself is generally resistant to oxidation due to its aromaticity, but under harsh conditions, ring-opening can occur. The aliphatic side chain, however, is more susceptible to oxidation.

Detailed Research Findings:

While specific studies on the selective oxidation of this compound are not extensively documented in the reviewed literature, the reactivity of related alkyl-substituted pyrazoles and alkyl halides allows for the prediction of potential reaction pathways.

Oxidation of the Aliphatic Chain: The methylene (B1212753) groups of the propyl chain, particularly the one adjacent to the pyrazole ring (Cα) and the one bearing the chlorine atom (Cγ), are potential sites for oxidation. Strong oxidizing agents could potentially lead to the formation of a carboxylic acid at the terminus of the chain, though this would likely involve the hydrolysis of the chloride as an initial step. Milder, more selective oxidizing agents might allow for the introduction of a carbonyl group, leading to a ketone or an aldehyde, depending on the position of oxidation.

Oxidation of the Pyrazole Ring: The pyrazole ring's high degree of aromaticity makes it resistant to oxidation. However, studies on other pyrazole derivatives have shown that strong oxidants can lead to ring cleavage. The presence of the electron-withdrawing chloropropyl group at the C4 position would further deactivate the pyrazole ring towards electrophilic attack, which is often a key step in oxidative degradation.

| Potential Oxidation Product | Reagent/Conditions | Affected Moiety |

| 4-(3-oxopropyl)-1H-pyrazole | Selective oxidizing agent (e.g., PCC) | Aliphatic Chain |

| 3-(1H-pyrazol-4-yl)propanoic acid | Strong oxidizing agent (e.g., KMnO4) | Aliphatic Chain |

| Pyrazole-4-carboxylic acid | Harsh oxidative cleavage | Pyrazole Ring and Side Chain |

Table 1: Potential Oxidation Products of this compound.

Reduction of the Chloropropyl Group to Alkyl Functionalities

The reduction of the chloropropyl group in this compound is a more straightforward transformation. The primary goal of such a reduction would be the removal of the chlorine atom to yield 4-propyl-1H-pyrazole or its conversion to other functional groups.

Detailed Research Findings:

Specific literature on the reduction of this compound is scarce. However, the reduction of alkyl halides is a well-established area of organic chemistry.

Dehalogenation: The chloro group can be removed via catalytic hydrogenation (e.g., H2/Pd-C) or by using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (B1222165) (NaBH4) in the presence of a suitable catalyst. These reactions would proceed via a nucleophilic substitution or a radical mechanism to afford 4-propyl-1H-pyrazole.

Reduction to an Alcohol: While not a direct reduction of the C-Cl bond, conversion of the chloride to an acetate followed by reduction would yield 4-(3-hydroxypropyl)-1H-pyrazole.

| Reduction Product | Reagent/Conditions | Transformation |

| 4-propyl-1H-pyrazole | H2, Pd/C or LiAlH4 | Dehalogenation |

| 4-(3-hydroxypropyl)-1H-pyrazole | 1. NaOAc; 2. LiAlH4 | Halide to Alcohol |

Table 2: Potential Reduction Products of this compound.

Intramolecular Cyclization and Rearrangement Processes

The presence of a nucleophilic pyrazole ring and an electrophilic chloropropyl chain within the same molecule sets the stage for potential intramolecular cyclization reactions. These reactions are of significant interest as they can lead to the formation of novel fused heterocyclic systems.

Formation of Fused Heterocyclic Systems from this compound

Intramolecular cyclization of this compound could theoretically lead to the formation of a dihydropyrazolopyridine ring system. This would involve the nucleophilic attack of one of the pyrazole nitrogen atoms onto the carbon atom bearing the chlorine.

Detailed Research Findings:

While direct examples of the intramolecular cyclization of this compound are not readily found in the surveyed literature, related cyclizations of N-haloalkylpyrazoles are known. The outcome of such a reaction would be highly dependent on the reaction conditions, particularly the presence of a base to deprotonate the pyrazole ring, thereby increasing its nucleophilicity.

N-Alkylation: The most probable cyclization pathway would involve the attack of the N1 nitrogen of the pyrazole ring on the terminal carbon of the chloropropyl chain, leading to the formation of a six-membered ring. This would result in a quaternary ammonium salt of a fused dihydropyrazolopyridinium system.

Mechanistic Aspects of Ring-Closing Reactions

The mechanism of such a ring-closing reaction would likely proceed through an intramolecular nucleophilic substitution (SNi).

Detailed Research Findings:

The mechanism for the intramolecular cyclization of this compound can be proposed based on general principles of organic chemistry.

Activation/Deprotonation (Optional but Favorable): In the presence of a base, the pyrazole N-H proton can be removed to generate a pyrazolate anion. This significantly enhances the nucleophilicity of the nitrogen atoms.

Intramolecular Nucleophilic Attack: The lone pair of electrons on the N1 nitrogen atom acts as a nucleophile, attacking the electrophilic carbon atom bonded to the chlorine atom. This is a classic intramolecular SN2-type reaction.

Ring Closure and Salt Formation: The attack results in the formation of a new C-N bond, closing the ring and displacing the chloride ion. The product would be a 1,2,3,4-tetrahydropyrazolo[1,5-a]pyridin-1-ium chloride.

Derivatization Strategies and Structural Diversification of 4 3 Chloropropyl 1h Pyrazole

Synthesis of Pyrazole-Fused Ring Systems

The bifunctional nature of 4-(3-chloropropyl)-1H-pyrazole, containing both a nucleophilic pyrazole (B372694) ring and an electrophilic chloropropyl chain, makes it an ideal precursor for the synthesis of various fused heterocyclic systems through intramolecular cyclization reactions. Additionally, the pyrazole core can be further functionalized to facilitate the construction of other fused rings.

Access to Pyrazolo[4,3-b]pyridine Derivatives

The synthesis of pyrazolo[4,3-b]pyridines, a class of compounds with significant biological activity, typically involves the construction of a pyridine (B92270) ring onto a pre-existing pyrazole core. While direct intramolecular cyclization of this compound to a pyrazolo[4,3-b]pyridine is not a straightforward process, the chloropropyl group can be chemically transformed to facilitate such a cyclization.

A plausible synthetic route would involve the conversion of the terminal chloro group into a functionality capable of participating in a pyridine ring-forming reaction. For instance, the chloro group can be substituted by an azide (B81097) (N₃), followed by reduction to a primary amine (-NH₂). This transformation yields a 4-(3-aminopropyl)-1H-pyrazole intermediate. Subsequent reaction of this intermediate with a suitable 1,3-dicarbonyl compound or its equivalent would lead to the formation of the fused pyridine ring, affording a tetrahydropyrazolo[4,3-b]pyridine derivative. This strategy is outlined in the following hypothetical reaction scheme:

| Step | Reactant | Reagent | Product |

| 1 | This compound | Sodium azide (NaN₃) | 4-(3-azidopropyl)-1H-pyrazole |

| 2 | 4-(3-azidopropyl)-1H-pyrazole | Lithium aluminum hydride (LiAlH₄) or H₂/Pd-C | 4-(3-aminopropyl)-1H-pyrazole |

| 3 | 4-(3-aminopropyl)-1H-pyrazole | 1,3-Diketone (e.g., acetylacetone) | Tetrahydropyrazolo[4,3-b]pyridine derivative |

This approach leverages established methods for pyridine synthesis from amino-substituted precursors, highlighting the utility of the chloropropyl group as a handle for introducing the necessary functionality for cyclization.

Formation of Pyrano[2,3-c]pyrazole Scaffolds

The synthesis of pyrano[2,3-c]pyrazoles is most commonly achieved through multi-component reactions, where the pyrazole and pyran rings are formed in a single step from acyclic precursors. However, the derivatization of this compound can be envisioned to access this scaffold, albeit through a more stepwise approach.

A potential strategy would involve the transformation of the chloropropyl side chain into a group that can act as a three-carbon component for the construction of the pyran ring. For example, hydrolysis of the chloro group to a hydroxyl group would yield 4-(3-hydroxypropyl)-1H-pyrazole. This alcohol could then be further elaborated. While direct cyclization to a pyran ring from this intermediate is challenging, it could be a key intermediate in a multi-step sequence. The initial step of this proposed pathway is presented below:

| Reactant | Reagent | Product |

| This compound | Sodium hydroxide (B78521) (NaOH) | 4-(3-hydroxypropyl)-1H-pyrazole |

Further synthetic manipulations would be required to complete the pyran ring formation, demonstrating the potential, though indirect, utility of this compound in the synthesis of these fused systems.

Design and Synthesis of Novel Condensed Pyrazole Systems

A more direct and efficient application of the reactive chloropropyl group is in the formation of fused rings through intramolecular N-alkylation. This strategy allows for the synthesis of saturated heterocyclic rings fused to the pyrazole core. A notable example is the synthesis of dihydropyrazolo[1,5-a]pyridine systems.

In this approach, the pyrazole nitrogen acts as a nucleophile, attacking the electrophilic carbon bearing the chlorine atom at the terminus of the propyl chain. This intramolecular cyclization results in the formation of a six-membered ring fused to the pyrazole. The reaction is typically promoted by a base to deprotonate the pyrazole nitrogen, thereby increasing its nucleophilicity.

This type of intramolecular cyclization is a powerful tool for the construction of condensed pyrazole systems. A similar strategy has been successfully employed in the synthesis of 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazoles, where pyrazole is alkylated with 1-bromo-3-chloropropane (B140262) followed by intramolecular cyclization. This precedent strongly supports the feasibility of the intramolecular N-alkylation of this compound to form a tetrahydropyrazolo[1,5-a]pyridine ring system.

| Starting Material | Reaction Type | Product |

| This compound | Intramolecular N-alkylation | Tetrahydropyrazolo[1,5-a]pyridine derivative |

Functionalization of the Pyrazole Nitrogen Atoms

The two nitrogen atoms in the pyrazole ring of this compound are available for functionalization through reactions such as N-alkylation and N-acylation. Due to the unsymmetrical nature of the 4-substituted pyrazole, these reactions can lead to the formation of two regioisomers.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental transformations for modifying the properties of pyrazole-containing molecules. N-alkylation introduces an alkyl group onto one of the pyrazole nitrogens, which can influence the compound's solubility, lipophilicity, and biological activity. Similarly, N-acylation introduces an acyl group, which can serve as a protecting group or as a point for further synthetic elaboration.

These reactions typically proceed by treating the pyrazole with an alkylating or acylating agent in the presence of a base. The choice of reagents and reaction conditions can be tailored to achieve the desired functionalization.

| Reaction Type | Reagent | Product |

| N-Alkylation | Alkyl halide (e.g., methyl iodide) | N-alkyl-4-(3-chloropropyl)-1H-pyrazole |

| N-Acylation | Acyl chloride (e.g., acetyl chloride) | N-acyl-4-(3-chloropropyl)-1H-pyrazole |

It is important to note that under certain conditions, the chloropropyl chain may also react, leading to a mixture of products. Careful selection of reaction conditions is therefore crucial to achieve selective functionalization of the pyrazole nitrogens.

Regioselective N-Functionalization Strategies

A key challenge in the functionalization of unsymmetrical pyrazoles like this compound is controlling the regioselectivity of the reaction. The two nitrogen atoms, N1 and N2, are not equivalent, and their relative reactivity is influenced by both steric and electronic factors.

The 4-(3-chloropropyl) group is a sterically undemanding alkyl group and is considered to be weakly electron-donating. In the N-alkylation and N-acylation of 4-alkylpyrazoles, the reaction generally occurs preferentially at the less sterically hindered nitrogen atom, which is the nitrogen atom further away from the substituent at position 3 or 5. In the case of a 4-substituted pyrazole, the steric environment around both nitrogen atoms is similar. Therefore, the electronic effect of the 4-alkyl group plays a more significant role in directing the regioselectivity.

The electron-donating nature of the 4-alkyl group increases the electron density at the adjacent nitrogen atoms. However, the regioselectivity of N-functionalization in 4-substituted pyrazoles can be influenced by the specific reaction conditions, including the nature of the electrophile, the base, and the solvent used. For N-alkylation, a mixture of N1 and N2 isomers is often obtained, with the ratio depending on these factors. Strategies to achieve high regioselectivity often involve the use of bulky electrophiles, which will preferentially react at the less hindered nitrogen, or by employing directing groups.

| Factor | Influence on Regioselectivity |

| Steric hindrance | The electrophile will preferentially attack the less sterically hindered nitrogen atom. |

| Electronic effects | The electron-donating 4-alkyl group can influence the nucleophilicity of the adjacent nitrogen atoms. |

| Reaction conditions | The choice of base, solvent, and temperature can significantly affect the ratio of N1 to N2 isomers. |

By carefully controlling these parameters, it is possible to favor the formation of one regioisomer over the other, thus enabling the regioselective synthesis of N-functionalized derivatives of this compound.

Transformations of the Chloropropyl Side Chain

The 3-chloropropyl substituent at the C4 position of the pyrazole ring is a key handle for a variety of chemical transformations. Its reactivity as a primary alkyl halide allows for nucleophilic substitution and coupling reactions, providing a straightforward entry to a diverse range of derivatives.

Halogen Exchange Reactions

The conversion of the chloro group to other halogens, such as iodo or bromo, can enhance the reactivity of the side chain for subsequent coupling reactions. A common method to achieve this is the Finkelstein reaction, which involves the treatment of the alkyl chloride with an excess of an alkali metal iodide (e.g., sodium iodide) in a suitable solvent like acetone. This equilibrium-driven reaction is favored by the precipitation of the less soluble sodium chloride from the acetone, driving the reaction towards the formation of the alkyl iodide. While specific examples detailing this reaction for this compound are not extensively documented in readily available literature, the principles of the Finkelstein reaction are well-established for primary alkyl chlorides.

| Reactant | Reagent | Solvent | Product |

| This compound | Sodium Iodide (NaI) | Acetone | 4-(3-iodopropyl)-1H-pyrazole |

This halogen exchange is a critical step in multi-step synthetic sequences where the corresponding iodo or bromo derivatives are more amenable to certain coupling conditions.

Coupling Reactions for Extended Carbon Chains

The chloropropyl side chain provides a reactive site for the formation of new carbon-carbon bonds, thereby extending the carbon framework. This can be achieved through various palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Negishi couplings. These reactions typically require the conversion of the chloropropyl group to a more reactive species, such as a Grignard reagent or an organozinc compound, or the use of a more reactive halide (as prepared in 4.3.1).

For instance, the formation of a Grignard reagent from this compound would allow for its coupling with a variety of electrophiles. However, the presence of the acidic N-H proton on the pyrazole ring can complicate the formation of the Grignard reagent and may require a protection strategy.

Alternatively, the iodo-derivative obtained from the halogen exchange reaction can be directly used in cross-coupling reactions. For example, a Sonogashira coupling with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst would yield an extended alkynyl-substituted pyrazole. Similarly, Suzuki coupling with a boronic acid or Negishi coupling with an organozinc reagent would introduce new aryl or alkyl groups. While specific literature examples for this compound are scarce, these are standard and widely applicable synthetic methodologies.

| Starting Material | Coupling Partner | Reaction Type | Product |

| 4-(3-iodopropyl)-1H-pyrazole | Phenylacetylene | Sonogashira | 4-(5-phenylpent-4-yn-1-yl)-1H-pyrazole |

| 4-(3-iodopropyl)-1H-pyrazole | Phenylboronic acid | Suzuki | 4-(3-phenylpropyl)-1H-pyrazole |

Introduction of Heteroatom-Containing Substituents

The electrophilic nature of the carbon bearing the chlorine atom makes the chloropropyl side chain an excellent site for nucleophilic substitution reactions to introduce various heteroatoms.

Nitrogen Nucleophiles: The reaction of this compound with amines can lead to the formation of secondary or tertiary amines. For instance, reaction with a primary amine would yield a 4-(3-(alkylamino)propyl)-1H-pyrazole. Another important transformation is the introduction of an azide group by reacting with sodium azide. The resulting 4-(3-azidopropyl)-1H-pyrazole is a versatile intermediate that can be further elaborated, for example, through "click" chemistry or reduction to the corresponding primary amine.

Oxygen Nucleophiles: Ethers can be synthesized via the Williamson ether synthesis, where an alkoxide or phenoxide displaces the chloride ion. This reaction provides access to a wide range of pyrazole derivatives with ether functionalities.

Sulfur Nucleophiles: Thioethers can be prepared by the reaction of this compound with thiols in the presence of a base. This reaction introduces a sulfur-containing moiety at the end of the propyl chain.

| Nucleophile | Product |

| Ammonia | 4-(3-aminopropyl)-1H-pyrazole |

| Sodium Azide | 4-(3-azidopropyl)-1H-pyrazole |

| Sodium Methoxide | 4-(3-methoxypropyl)-1H-pyrazole |

| Sodium Thiophenoxide | 4-(3-(phenylthio)propyl)-1H-pyrazole |

Synthesis of Poly-substituted Pyrazole Analogs Based on this compound

Beyond the modification of the side chain, this compound can serve as a scaffold for the synthesis of more complex, poly-substituted pyrazole analogs. These strategies often involve reactions at the nitrogen atoms of the pyrazole ring or subsequent functionalization of the aromatic core.

One approach involves the N-alkylation or N-arylation of the pyrazole ring. The acidic proton on one of the nitrogen atoms can be removed with a base, and the resulting pyrazolate anion can react with various electrophiles to introduce substituents at the N1 position.

Furthermore, the derivatives obtained from the transformations of the chloropropyl side chain can undergo intramolecular cyclization reactions to form fused heterocyclic systems. For example, if the terminal group on the side chain is an amine, intramolecular cyclization could potentially lead to the formation of a pyrazolo[1,5-a]pyridine (B1195680) or a related fused system, depending on the reaction conditions and the nature of the substituents on the pyrazole ring. While specific examples starting from this compound are not prevalent in the literature, the general principles of intramolecular cyclization of N-substituted pyrazoles are well-established for the synthesis of fused pyrazole systems.

The use of this compound in multi-component reactions could also lead to the rapid assembly of complex poly-substituted pyrazoles. These reactions, which involve the simultaneous reaction of three or more starting materials in a single pot, are a powerful tool for generating molecular diversity.

| Reaction Type | Reactants | Product Class |

| N-Alkylation | This compound, Benzyl (B1604629) bromide, Base | 1-Benzyl-4-(3-chloropropyl)-1H-pyrazole |

| Intramolecular Cyclization | Derivative of 4-(3-aminopropyl)-1H-pyrazole | Fused pyrazole systems (e.g., Tetrahydropyrazolo[1,5-a]pyridines) |

Spectroscopic Characterization and Structural Elucidation Research of 4 3 Chloropropyl 1h Pyrazole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, it provides detailed information about the carbon-hydrogen framework.

The predicted ¹H NMR spectrum of 4-(3-chloropropyl)-1H-pyrazole offers significant insights into its proton environment. The pyrazole (B372694) ring protons, being in an aromatic system, are expected to appear in the downfield region of the spectrum. The protons of the 3-chloropropyl side chain will exhibit characteristic shifts and coupling patterns based on their proximity to the pyrazole ring and the chlorine atom.

The protons on the pyrazole ring (H-3 and H-5) are predicted to be chemically equivalent due to the tautomerism of the N-H proton, resulting in a single signal. The propyl chain protons are expected to show distinct signals. The protons on the carbon adjacent to the pyrazole ring (H-1') would be deshielded by the aromatic ring system. The protons on the carbon bearing the chlorine atom (H-3') would be significantly deshielded due to the electronegativity of chlorine. The central methylene (B1212753) protons (H-2') would likely appear as a multiplet due to coupling with the adjacent methylene groups.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz |

| H-3, H-5 | 7.5 | s | - |

| H-1' | 2.7 | t | 7.0 |

| H-2' | 2.0 | p | 7.0 |

| H-3' | 3.6 | t | 7.0 |

| N-H | 12.5 | br s | - |

s = singlet, t = triplet, p = pentet, br s = broad singlet

The predicted ¹³C NMR spectrum provides a map of the carbon skeleton of this compound. The carbon atoms of the pyrazole ring are expected to resonate at lower field due to their aromatic character. The carbon atoms of the 3-chloropropyl side chain will have distinct chemical shifts influenced by the neighboring atoms. The carbon atom attached to the chlorine (C-3') is anticipated to have the most downfield shift among the aliphatic carbons.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-3, C-5 | 135.0 |

| C-4 | 115.0 |

| C-1' | 25.0 |

| C-2' | 32.0 |

| C-3' | 45.0 |

While experimental 2D NMR data is unavailable, predicted correlations can be inferred to confirm the molecular structure.

COSY (Correlation Spectroscopy): A predicted COSY spectrum would show correlations between the protons of the propyl chain. Specifically, cross-peaks would be expected between H-1' and H-2', and between H-2' and H-3', confirming their adjacent relationship.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment would correlate each proton to its directly attached carbon. Predicted correlations would include H-3/C-3, H-5/C-5, H-1'/C-1', H-2'/C-2', and H-3'/C-3'.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons. Key predicted HMBC correlations would include the protons of the propyl chain (H-1') to the C-4 of the pyrazole ring, and potentially to C-3 and C-5, thereby confirming the attachment of the side chain to the C-4 position.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, aiding in its structural identification.

High-resolution mass spectrometry is essential for determining the precise molecular formula of a compound. For this compound (C₆H₉ClN₂), the predicted exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of its constituent elements. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion peak, with an [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak.

The mass spectrum of this compound under electron ionization (EI) is predicted to exhibit a series of fragment ions that provide structural information. The molecular ion peak, although potentially weak, would confirm the molecular weight.

Key predicted fragmentation pathways would likely involve the loss of the chloropropyl side chain or parts of it. A common fragmentation would be the cleavage of the C-C bond between the pyrazole ring and the propyl chain, leading to a resonance-stabilized pyrazolyl cation. Another significant fragmentation pathway could involve the loss of a chlorine radical, followed by further rearrangements or fragmentation of the propyl chain.

Predicted Key Fragment Ions in the Mass Spectrum of this compound

| Predicted m/z | Possible Fragment Structure | Fragmentation Pathway |

| 144/146 | [C₆H₉ClN₂]⁺ | Molecular Ion |

| 109 | [C₆H₈N₂]⁺ | Loss of Cl |

| 67 | [C₃H₃N₂]⁺ | Cleavage of the propyl chain |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The IR spectrum of this compound is characterized by vibrational modes specific to its pyrazole ring and the attached chloropropyl side chain.

The pyrazole ring exhibits several characteristic vibrations. The N-H stretching vibration in pyrazoles typically appears as a complex region between 2600 and 3200 cm⁻¹ due to hydrogen bonding. mdpi.com For pyrazole itself, a sharp feature is observed around 3126 cm⁻¹. mdpi.com The C-H stretching vibrations of the aromatic pyrazole ring are expected in the 3150-3050 cm⁻¹ region. caltech.edu

The chloropropyl moiety contributes its own distinct vibrational signatures. The C-H stretching vibrations of the alkane chain (the propyl group) are typically found in the 3000-2850 cm⁻¹ range. caltech.edu A key absorption band for the chloropropyl group is the C-Cl stretching vibration, which generally appears in the 800-600 cm⁻¹ region of the IR spectrum. researchgate.net

Table 1: Characteristic IR Vibrational Frequencies

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Pyrazole | N-H Stretch | 2600-3200 |

| Pyrazole | Aromatic C-H Stretch | 3150-3050 |

| Chloropropyl | Alkane C-H Stretch | 3000-2850 |

| Chloropropyl | C-Cl Stretch | 800-600 |

Advanced Solid-State Structural and Material Characterization Techniques

For a comprehensive analysis of this compound and its derivatives in the solid state, particularly for crystalline and nanomaterial forms, advanced characterization techniques are employed.

X-ray diffraction (XRD) is the primary method for determining the atomic and molecular structure of a crystal. By analyzing the diffraction pattern of X-rays scattered by the crystalline solid, one can deduce the unit cell dimensions, space group, and the precise arrangement of atoms within the crystal lattice. units.it

For pyrazole derivatives, single-crystal XRD analysis provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. nih.govslideshare.net For instance, studies on various pyrazole compounds have revealed that the pyrazole ring is typically planar. nih.govslideshare.net The crystal packing is often stabilized by intermolecular hydrogen bonds. slideshare.net In the case of this compound, XRD would be instrumental in determining how the chloropropyl side chain influences the crystal packing and intermolecular interactions.

Table 2: Example of Crystallographic Data Obtainable from XRD

| Parameter | Description |

|---|---|

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, triclinic). |

| Space Group | The specific symmetry group of the crystal. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths and angles of the unit cell axes. |

| Bond Lengths and Angles | Precise measurements of the distances and angles between atoms. |

| Intermolecular Interactions | Identification and characterization of hydrogen bonds and other non-covalent interactions. |

When derivatives of this compound are formulated into nanomaterials, electron microscopy techniques become essential for their characterization. nih.govnih.gov

Transmission Electron Microscopy (TEM) offers even higher resolution, allowing for the visualization of the internal structure of the nanoparticles. TEM can reveal details about the size, shape, and distribution of the constituent particles within the nanomaterial.

These techniques are particularly relevant for pyrazole-based nanoparticles that have been developed for various applications, including as antibacterial agents. nih.gov

For derivatives of this compound that are complexed with metal ions to form magnetic materials, Vibrating Sample Magnetometry (VSM) is a key analytical technique. measurlabs.comcea.fr VSM measures the magnetic properties of materials by vibrating a sample in a magnetic field and detecting the induced electrical signal. wikipedia.org

This technique is used to determine fundamental magnetic properties such as:

Coercivity: The resistance of the material to demagnetization.

Hysteresis Loops: A graphical representation of the material's magnetic response to an applied magnetic field. measurlabs.com

The synthesis of pyrazole derivatives using magnetic nanoparticles as catalysts is an area of active research. researchgate.net VSM would be essential for characterizing the magnetic properties of these catalysts and any resulting magnetic pyrazole-containing materials.

Computational and Theoretical Studies on 4 3 Chloropropyl 1h Pyrazole

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations are instrumental in unraveling the intricate details of reaction mechanisms involving pyrazole (B372694) derivatives. While specific studies on the reaction mechanisms of 4-(3-chloropropyl)-1H-pyrazole are not extensively documented, the principles can be inferred from research on analogous pyrazole systems. pleiades.onlinersc.orgcardiff.ac.uk

Potential Energy Surface Mapping and Transition State Analysis

The synthesis of pyrazoles often involves the reaction of a hydrazine (B178648) with a 1,3-dicarbonyl compound or a similar precursor. nih.gov Theoretical investigations of these reactions involve mapping the potential energy surface (PES) to identify the most favorable reaction pathways. This is achieved by calculating the energies of reactants, intermediates, transition states, and products.

For instance, in the synthesis of substituted pyrazoles, density functional theory (DFT) calculations, such as those using the M06-2X functional, can predict the reaction profile, including the free energies of minima and transition state structures. nih.gov The transition state is a critical point on the PES, representing the energy maximum along the reaction coordinate. Its geometry and energy determine the activation barrier of the reaction. Methods like the Synchronous Transit-Guided Quasi-Newton (QST2) method are employed to locate these transition states. ias.ac.in Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state connects the reactants and products as expected. researchgate.net

In reactions involving substituted pyrazoles, the nature and position of the substituents can significantly influence the activation energies. For example, studies on proton transfer reactions in pyrazole derivatives have shown that electron-withdrawing groups can affect the stability of intermediates and the height of the activation barriers. ias.ac.in

Computational Prediction of Reactivity and Selectivity

Computational methods are powerful tools for predicting the reactivity and regioselectivity of chemical reactions. For pyrazole derivatives, DFT calculations are commonly used to determine local reactivity descriptors like Fukui functions. researchgate.netmdpi.com These indices help in identifying the most reactive sites within a molecule for electrophilic or nucleophilic attack. nih.gov

In the case of N-alkylation of pyrazole derivatives, which is relevant to the synthesis of compounds like this compound, theoretical studies have been conducted to explain the observed regioselectivity. researchgate.net Analysis of transition state energies can reveal why alkylation occurs preferentially at a specific nitrogen atom in the pyrazole ring. researchgate.net The choice of solvent and the nature of the halogen in the alkylating agent are also factors that can be modeled to understand their impact on the reaction outcome. researchgate.net

The following table summarizes key computational parameters often used to predict reactivity in pyrazole derivatives based on DFT calculations.

| Parameter | Description | Typical Application |

| Fukui Functions (fk+, fk-) | Indicate the change in electron density at a specific site upon addition or removal of an electron. | Predicts sites for nucleophilic (fk+) and electrophilic (fk-) attack. mdpi.com |

| Global Electrophilicity Index (ω) | Measures the stabilization in energy when the system acquires an additional electronic charge. | Compares the overall electrophilic nature of different molecules. nih.gov |

| Chemical Potential (μ) | Related to the escaping tendency of electrons from an equilibrium system. | Indicates the electrophilic or nucleophilic character of a molecule. mdpi.com |

| Chemical Hardness (η) | Measures the resistance to change in electron distribution. | A higher value indicates greater stability and lower reactivity. nih.gov |

Electronic Structure and Aromaticity Analysis of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle, and its electronic structure is of fundamental interest. The aromaticity of the pyrazole ring in this compound can be assessed using computational methods such as the Nucleus-Independent Chemical Shift (NICS). mit.edubeilstein-journals.org NICS values are calculated at the center of the ring, with negative values indicating aromaticity and positive values indicating anti-aromaticity. mit.edu For a typical pyrazole ring, a negative NICS value is expected, confirming its aromatic character. beilstein-journals.org

The substituent at the C4 position can influence the aromaticity of the pyrazole ring. researchgate.net However, for an alkyl substituent like the 3-chloropropyl group, the effect on the π-system of the ring is generally considered to be minor compared to strongly electron-donating or electron-withdrawing groups. researchgate.net The aromaticity of the pyrazole ring is a key factor in its stability and reactivity. beilstein-journals.org

Conformational Analysis of the Chloropropyl Side Chain

While specific studies on this compound are limited, the principles of conformational analysis for haloalkanes attached to heterocyclic rings are well-established. Computational methods, particularly DFT, can be used to rotate the dihedral angles of the chloropropyl chain systematically and calculate the corresponding energies. This process generates a potential energy surface that reveals the global and local energy minima, corresponding to the most stable and metastable conformers, respectively. The relative populations of these conformers at a given temperature can be estimated using the Boltzmann distribution.

Prediction of Spectroscopic Properties (NMR, IR, UV-Vis)

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules, which can aid in their structural characterization.

NMR Spectroscopy: The 1H and 13C NMR chemical shifts of this compound can be predicted using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level of theory. nih.govresearchgate.net Theoretical calculations can help in the assignment of experimental spectra, especially for complex molecules. conicet.gov.ar The predicted chemical shifts are typically compared to a reference compound, such as tetramethylsilane (B1202638) (TMS), to obtain values that can be directly compared with experimental data.

IR Spectroscopy: The vibrational frequencies of this compound can be calculated using DFT methods. researchgate.netderpharmachemica.com These calculations provide a theoretical infrared (IR) spectrum, where the positions and intensities of the absorption bands correspond to the different vibrational modes of the molecule. Theoretical spectra are often scaled by an empirical factor to improve agreement with experimental data. nih.gov

UV-Vis Spectroscopy: The electronic absorption spectrum in the ultraviolet-visible (UV-Vis) region can be simulated using time-dependent DFT (TD-DFT) or other methods like Configuration Interaction Singles (CIS) and Zerner's Intermediate Neglect of Differential Overlap (ZINDO). nih.govnih.gov These calculations provide information about the electronic transitions between molecular orbitals, which correspond to the absorption maxima (λmax) in the experimental spectrum. nih.govsemanticscholar.org For pyrazole derivatives, characteristic absorptions are expected due to π-π* transitions within the aromatic ring. researchgate.net

The following table presents a hypothetical summary of predicted spectroscopic data for this compound based on typical values for similar pyrazole derivatives.

| Spectroscopic Technique | Predicted Data |

| 1H NMR | Pyrazole ring protons: δ 7.0-8.0 ppm; Chloropropyl chain protons: δ 2.0-4.0 ppm. |

| 13C NMR | Pyrazole ring carbons: δ 100-140 ppm; Chloropropyl chain carbons: δ 20-50 ppm. |

| IR (cm-1) | N-H stretch: ~3100-3300; C-H stretch (aromatic): ~3000-3100; C-H stretch (aliphatic): ~2850-2960; C=N stretch: ~1500-1600; C-Cl stretch: ~650-850. |

| UV-Vis (λmax) | ~210-230 nm (π-π* transition of the pyrazole ring). nih.govrsc.org |

Molecular Dynamics Simulations for Intermolecular Interactions

Molecular dynamics (MD) simulations are a powerful computational technique used to study the time-dependent behavior of molecular systems, including intermolecular interactions. eurasianjournals.commdpi.com For this compound, MD simulations can provide insights into its interactions with solvent molecules or other molecules in a condensed phase.

In a typical MD simulation, the forces between atoms are calculated using a force field, and Newton's equations of motion are solved to track the positions and velocities of all atoms over time. mdpi.com This allows for the analysis of dynamic processes such as conformational changes and intermolecular hydrogen bonding.

For a molecule like this compound, the pyrazole ring's N-H group can act as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors. nih.gov The chlorine atom on the propyl chain can also participate in halogen bonding. MD simulations can be used to study the formation, lifetime, and geometry of these hydrogen and halogen bonds in various solvents. uantwerpen.beresearchgate.net Such studies are crucial for understanding the solvation of the molecule and its behavior in biological systems. acs.orgnih.gov

Advanced Research Applications of 4 3 Chloropropyl 1h Pyrazole in Chemical Sciences and Materials

Role as a Key Synthetic Intermediate for Complex Organic Molecules

The bifunctional nature of 4-(3-chloropropyl)-1H-pyrazole, possessing both a nucleophilic pyrazole (B372694) ring and an electrophilic chloropropyl chain, establishes it as a valuable building block in synthetic organic chemistry. nih.gov Pyrazole derivatives are a well-studied class of N-heterocyclic compounds, prized for their utility as synthetic intermediates in preparing a wide range of chemicals with applications in biology, materials science, and industry. mdpi.com The presence of the reactive chloropropyl group allows for a multitude of subsequent chemical modifications, enabling the construction of intricate molecular frameworks.

The this compound molecule is an ideal precursor for the synthesis of novel and complex heterocyclic systems. The pyrazole core is a foundational element in many bioactive compounds, and methods to construct fused ring systems are of significant interest. mdpi.comnih.gov The chloropropyl side chain can participate in intramolecular cyclization reactions, reacting with the pyrazole nitrogen or a substituent introduced elsewhere on the ring to form fused bicyclic or bridged systems.

Furthermore, the pyrazole moiety can be a starting point for cycloaddition reactions. nih.govrsc.org For instance, the nitrogen atoms can direct metallation followed by functionalization, or the ring can be incorporated into larger systems through multi-component reactions. mdpi.com The chloropropyl group can be converted into other functional groups, such as azides, amines, or thiols, which can then be used to build new heterocyclic rings onto the pyrazole scaffold. This versatility allows chemists to access a wide range of fused pyrazole systems, such as pyrazolopyrimidines, pyrazolopyridines, and other unique bicyclic structures. mdpi.comdntb.gov.ua

In the fields of drug discovery and materials science, the generation of chemical libraries with high structural diversity is crucial for identifying new lead compounds. Multi-component reactions (MCRs) are a powerful tool for synthesizing complex organic molecules and are frequently used to create libraries of compounds for screening. mdpi.com Pyrazole derivatives are attractive scaffolds for combinatorial chemistry due to their synthetic tractability and established importance in medicinal chemistry. nih.gov

This compound is well-suited as a precursor for such libraries. The molecule offers at least two points of diversification:

The Pyrazole Ring: The NH group of the pyrazole can be substituted, and the carbon positions can be functionalized.

The Chloropropyl Chain: The chlorine atom is a good leaving group, allowing for facile nucleophilic substitution with a wide array of nucleophiles (e.g., amines, alcohols, thiols), thereby introducing significant diversity.

This dual reactivity allows for the rapid generation of a large number of distinct analogues from a single, common intermediate, which is a cornerstone of modern chemical library synthesis.

Exploration in Materials Science Applications

The unique electronic and coordination properties of the pyrazole ring make its derivatives promising candidates for various materials science applications. mdpi.com Research has extended into areas from coordination polymers to corrosion inhibitors, leveraging the stable aromatic nature and the coordinating ability of the adjacent nitrogen atoms.

Pyrazole and its derivatives have long been utilized as effective ligands in coordination chemistry due to the ability of the two adjacent nitrogen atoms to bind to metal ions, forming stable chelate rings. researchgate.netresearchgate.net This has led to the creation of a vast family of coordination complexes with diverse structures and properties. researchgate.net Pyrazole-based ligands can form mononuclear, binuclear, and polynuclear complexes, and their coordination mode can be finely tuned by the substituents on the pyrazole ring. researchgate.netnih.gov

This compound can act as a monodentate ligand through one of its nitrogen atoms. More significantly, the chloropropyl group can be chemically modified to introduce additional donor atoms, transforming the molecule into a bidentate or tridentate chelating ligand. For example, substitution of the chloride with amine, pyridine (B92270), or phosphine (B1218219) groups would create N,N-, N,P-, or multidentate ligands capable of forming highly stable complexes with a variety of transition metals. nih.gov These complexes are of interest for their potential applications in catalysis, magnetic materials, and as models for bioinorganic systems. figshare.com

Pyrazole-containing compounds are being explored for their photophysical properties. mdpi.com Certain pyrazole derivatives exhibit fluorescence and have been investigated for use in electronic materials. While specific research into this compound for organic light-emitting diodes (OLEDs) is not extensively documented, the pyrazole core is a component of larger conjugated systems used in organic electronics. semanticscholar.org The development of amorphous molecular materials and organic monomers for covalent organic frameworks (COFs) are active areas of research for electronic and optoelectronic devices. semanticscholar.orgbldpharm.com The functionalizability of this compound allows for its incorporation into larger polymeric or oligomeric structures containing other π-electron systems, which is a common strategy for developing new materials for OLEDs and other organic electronic devices.

Pyrazole derivatives have emerged as a highly effective class of corrosion inhibitors for metals, particularly for steel in acidic environments. researchgate.netnih.gov Their inhibitory action is attributed to the adsorption of the molecule onto the metal surface. derpharmachemica.comresearchgate.net The nitrogen and (if present) other heteroatoms in the pyrazole derivative act as active centers for adsorption, forming a protective film that isolates the metal from the corrosive medium. researchgate.netnih.gov

The efficiency of pyrazole-based inhibitors is influenced by their molecular structure and concentration. Studies on various pyrazole derivatives have demonstrated high inhibition efficiencies, often exceeding 90%. researchgate.netnih.govderpharmachemica.com These compounds typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. researchgate.netresearchgate.net The adsorption of these inhibitors on the steel surface generally follows the Langmuir adsorption isotherm model. researchgate.netderpharmachemica.com The potential of this compound in this application is significant, as its pyrazole core provides the necessary heteroatoms for adsorption, and the chloropropyl chain could be further functionalized to enhance its solubility or adhesive properties.

Table 1: Performance of Selected Pyrazole Derivatives as Corrosion Inhibitors for Steel in Acidic Media

| Pyrazole Derivative | Metal | Corrosive Medium | Concentration | Maximum Inhibition Efficiency (%) | Inhibitor Type | Reference |

|---|---|---|---|---|---|---|

| (E)-N'-(4-chlorobenzylidene)-2-(3,5-dimethyl-1H-pyrazol-1-yl)acetohydrazide (4-CP) | Mild Steel | 1 M HCl | 10⁻³ M | 94% | Mixed | researchgate.net |

| N1,N1-bis(2-(bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)amino)ethyl)-N2,N2-bis((3,5-dimethyl-1H-pyrazol-1-yl)methyl)ethane-1,2-diamine (PAP) | Mild Steel | 0.5 M H₂SO₄ | 10⁻³ M | 94% | Mixed | derpharmachemica.com |

| ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate (L6) | Carbon Steel | 1 M HCl | 10⁻³ M | 91.8% | Mixed | nih.gov |

| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate (MPAPB) | C38 Steel | 1 M HCl | 10⁻³ M | 90.2% | Mixed | nih.gov |

Development of Novel Reagents and Analytical Probes

The strategic placement of a 3-chloropropyl substituent on the pyrazole ring makes this compound a highly effective precursor for the synthesis of novel reagents and analytical probes. The reactivity of the terminal chlorine atom allows for its facile displacement by a variety of nucleophiles, opening avenues for the construction of molecules with diverse functionalities.

Leveraging the Reactivity of the Chloropropyl Group

The carbon-chlorine bond in the chloropropyl side chain is susceptible to nucleophilic substitution reactions. This reactivity is the cornerstone for the development of new chemical entities. For instance, reaction with amines, thiols, or alkoxides can introduce new functional groups at the terminus of the propyl chain. This allows for the covalent attachment of the pyrazole moiety to other molecules, including biomolecules, polymers, or solid supports. This versatility has been exploited in the synthesis of a range of specialized reagents.

| Nucleophile | Resulting Functional Group | Potential Application of the Novel Reagent |

| Primary Amine (R-NH₂) | Secondary Amine (-NH-R) | Synthesis of ligands for metal catalysis, building blocks for peptidomimetics. |

| Thiol (R-SH) | Thioether (-S-R) | Development of self-assembled monolayers on gold surfaces, synthesis of enzyme inhibitors. |